
3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride is a chemical compound with the molecular formula C13H18ClN3O and a molecular weight of 267.75 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes an ethyl group, a hydrazino group, and an ethoxy group attached to a quinoline ring .
Méthodes De Préparation
The synthesis of 3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Reaction with Hydrazine: The quinoline derivative is reacted with hydrazine under controlled conditions to introduce the hydrazino group.
Ethylation and Ethoxylation: The compound is then subjected to ethylation and ethoxylation reactions to introduce the ethyl and ethoxy groups, respectively.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Analyse Des Réactions Chimiques
3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ethyl and ethoxy groups contribute to the compound’s overall stability and solubility, enhancing its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride can be compared with other quinoline derivatives, such as:
2-Hydrazinoquinoline: Lacks the ethyl and ethoxy groups, making it less stable and less soluble.
6-Ethoxyquinoline: Lacks the hydrazino group, reducing its reactivity with proteins and enzymes.
3-Ethylquinoline: Lacks both the hydrazino and ethoxy groups, limiting its applications in research.
The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
1170986-56-7 |
|---|---|
Formule moléculaire |
C13H18ClN3O |
Poids moléculaire |
267.75 g/mol |
Nom IUPAC |
(6-ethoxy-3-ethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-3-9-7-10-8-11(17-4-2)5-6-12(10)15-13(9)16-14;/h5-8H,3-4,14H2,1-2H3,(H,15,16);1H |
Clé InChI |
DQXJGWIGJLVPGF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C2C=CC(=CC2=C1)OCC)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


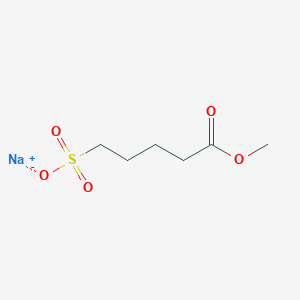

![3-[6-(tert-Butyl)-2-benzimidazolyl]aniline](/img/structure/B13718250.png)

![7-Bromo-3-isobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13718263.png)

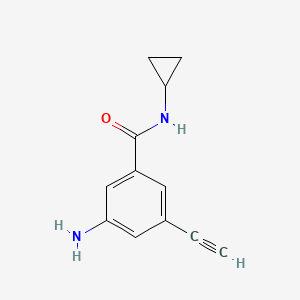
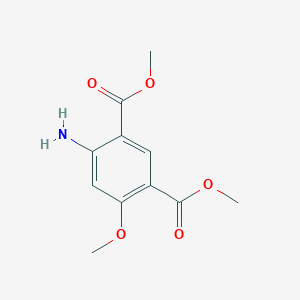
![3-Chloro-2-nitrodibenzo[b,d]furan](/img/structure/B13718278.png)
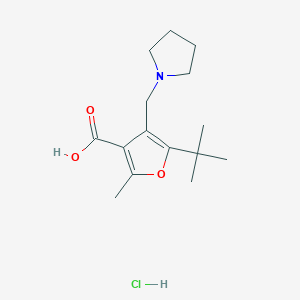
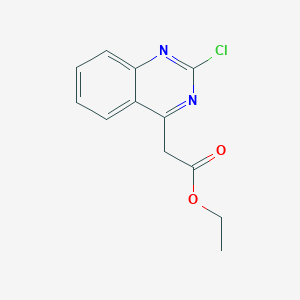

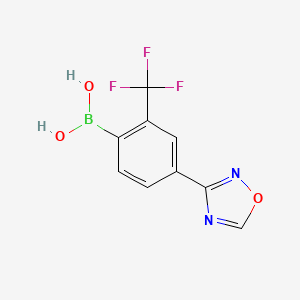
![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13718322.png)
